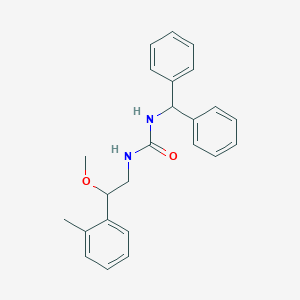

1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-18-11-9-10-16-21(18)22(28-2)17-25-24(27)26-23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,22-23H,17H2,1-2H3,(H2,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJASEEYDLFVQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea typically involves the reaction of benzhydryl chloride with 2-methoxy-2-(o-tolyl)ethylamine in the presence of a base, followed by the addition of urea. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or o-tolyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group may facilitate binding to certain receptors or enzymes, while the methoxy and o-tolyl groups can influence the compound’s pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences:

| Parameter | 1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea | 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea |

|---|---|---|

| Core Substituent | Benzhydryl (C₆H₅)₂CH─ | Benzyl (C₆H₅CH₂─) |

| Ethyl Chain Substituents | Methoxy (─OCH₃) and o-tolyl (C₆H₄CH₃) | Furan (C₄H₃O), thiophene (C₄H₃S), and hydroxyl (─OH) |

| Molecular Formula | C₂₄H₂₈N₂O₂ (inferred) | C₁₈H₁₈N₂O₃S |

| Molecular Weight | ~376.5 g/mol (calculated) | 342.4 g/mol |

| Heteroatoms | O, N | O, N, S |

Implications:

- Lipophilicity : The benzhydryl group and o-tolyl substituent in the target compound likely enhance lipophilicity compared to the benzyl and heterocyclic substituents in the compound. This could improve blood-brain barrier penetration, a common feature in CNS-targeting drugs.

Comparison with Benzothiazole-Based Ureas

lists urea derivatives such as 1-(1,3-benzothiazol-2-yl)-3-isopropylurea , which feature a benzothiazole core instead of aromatic benzhydryl or benzyl groups.

Key Differences:

- Core Structure : Benzothiazole derivatives incorporate a sulfur- and nitrogen-containing heterocycle, which may confer distinct electronic properties (e.g., π-π stacking, metal coordination) compared to purely aromatic substituents.

Biological Activity

1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a urea derivative with a complex molecular structure that includes a benzhydryl group, a methoxy group, and an ortho-tolyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structural Characteristics

The unique structural features of this compound contribute to its biological activity. The benzhydryl group is known to enhance binding capabilities to various biological targets, while the methoxy and ortho-tolyl groups can influence pharmacokinetic properties. These interactions are essential for elucidating the compound's mechanisms of action.

| Structural Feature | Description |

|---|---|

| Benzhydryl Group | Enhances binding affinity |

| Methoxy Group | Affects solubility and reactivity |

| Ortho-Tolyl Group | Influences molecular interactions |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated notable inhibitory effects, particularly against Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against several pathogens:

| Pathogen | Inhibitory Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 14 | 9 |

These results indicate that the compound possesses strong antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. In vitro studies on various cancer cell lines have revealed that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Properties

A study evaluated the compound's effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Moderate inhibition |

| SK-Hep-1 (Liver) | 12 | Strong inhibition |

| NUGC-3 (Gastric) | 18 | Weak inhibition |

These findings suggest that while the compound has varying degrees of efficacy across different cell lines, it may be particularly effective against liver cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival, such as GSK-3β, which plays a role in various signaling pathways related to cancer progression.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the identity and purity of 1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea when commercial sources lack validated data?

- Methodological Answer : When analytical data (e.g., HPLC, NMR) are unavailable, researchers should employ a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton/carbon NMR to verify benzhydryl, methoxy, and o-tolyl substituents.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Elemental Analysis : Ensure empirical formula matches theoretical values (e.g., C, H, N content).

- Chromatographic Purity : Use reverse-phase HPLC with UV detection to assess purity thresholds (>95%).

Q. What synthetic strategies are reported for benzhydryl-containing urea derivatives?

- Methodological Answer : Common routes include:

- Urea Coupling : Reacting benzhydrylamine with isocyanates or carbamoyl chlorides.

- Alkylation : Introducing the 2-methoxy-2-(o-tolyl)ethyl moiety via alkylating agents (e.g., bromides) under basic conditions.

- Optimization Tips : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography or recrystallization.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s interaction with biological targets?

- Methodological Answer :

- Systematic Substitution : Modify substituents on the benzhydryl, methoxy, or o-tolyl groups to assess impact on activity.

- In Vitro Assays : Use radioligand binding assays (e.g., dopamine transporter inhibition) to quantify affinity and selectivity.

- Computational Modeling : Dock the compound into target protein structures (e.g., monoamine transporters) to predict binding modes.

- Reference : SAR frameworks for analogous urea derivatives highlight substituent-driven pharmacological profiles .

Q. How can researchers resolve contradictions in reported pharmacological data for structurally similar urea derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer conditions, temperature, and receptor preparations across experiments.

- Compound Stability Testing : Perform accelerated degradation studies (e.g., pH, light exposure) to rule out artifact generation.

- Independent Replication : Validate findings across multiple labs using identical synthetic batches.

- Reference : Discrepancies in dopamine transporter inhibition data for related compounds underscore the need for rigorous validation .

Q. Which crystallographic techniques are suitable for elucidating the three-dimensional structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow high-quality crystals via solvent diffusion or slow evaporation. Resolve bond lengths, angles, and stereochemistry.

- Comparative Analysis : Overlay the structure with related urea derivatives to identify conformational differences impacting bioactivity.

- Reference : X-ray crystallography has been critical in resolving steric effects in benzhydryl-urea analogs .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Scale-Up Protocols : Implement flow chemistry for improved heat and mass transfer.

Data Contradiction and Validation

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or serum at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Metabolite Identification : Use high-resolution MS to detect hydrolysis products (e.g., benzhydrol derivatives).

- Reference : Stability studies for urea-based neuroactive compounds reveal susceptibility to esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.